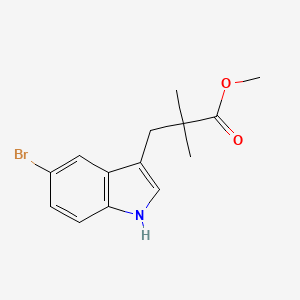
methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the bromine atom in the indole ring and the ester functional group in the propanoate moiety makes this compound particularly interesting for research and industrial applications.
Métodos De Preparación
The synthesis of methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the indole ring.
Formation of the Ester: The brominated indole is then reacted with a suitable esterifying agent, such as methyl 2,2-dimethylpropanoate, under acidic or basic conditions to form the desired ester product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential anticancer and anti-inflammatory effects.
5-Bromoindole: A simpler brominated indole that serves as a precursor for various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H16BrNO2 |
|---|---|
Peso molecular |
310.19 g/mol |
Nombre IUPAC |
methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H16BrNO2/c1-14(2,13(17)18-3)7-9-8-16-12-5-4-10(15)6-11(9)12/h4-6,8,16H,7H2,1-3H3 |
Clave InChI |
LFGNSSRFTBYVID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CNC2=C1C=C(C=C2)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















